5-Benzyl-5-azaspiro[2.4]heptan-4-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a nitrogen atom and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 215.27 g/mol. The compound's unique architecture, featuring a benzyl substituent, contributes to its distinct chemical properties and potential biological activities. The spirocyclic framework is notable for its rigidity, which can influence the compound's reactivity and interaction with biological targets.
5-Benzyl-5-azaspiro[2.4]heptan-4-one can undergo various chemical transformations:
The specific products formed depend on the reaction conditions and reagents used, showcasing the compound's versatility in synthetic chemistry .
Research indicates that 5-Benzyl-5-azaspiro[2.4]heptan-4-one exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various molecular targets, potentially modulating enzyme activities or receptor functions. This makes it a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents .
The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-4-one typically involves cyclization reactions between benzyl-substituted amines and carbonyl compounds like ketones or aldehydes. Common methods include:
5-Benzyl-5-azaspiro[2.4]heptan-4-one has several applications across different fields:
The interaction studies of 5-Benzyl-5-azaspiro[2.4]heptan-4-one focus on its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. The compound may influence specific signaling pathways, contributing to its biological activity .
Several compounds share structural similarities with 5-Benzyl-5-azaspiro[2.4]heptan-4-one, each exhibiting unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Benzyl-5-azaspiro[2.4]heptan-7-one | Similar spirocyclic structure with a different carbonyl position | Variation in reactivity due to carbonyl positioning |
4-Azaspiro[2.4]heptan-5-one | Lacks benzyl group | Different chemical properties due to absence of the benzyl substituent |
5-Benzyl-5-azaspiro[2.4]heptan-7-amino | Contains an amino group instead of a ketone | Enhanced biological activity due to amino functionality |
5-Benzyl-octahydropyrrolo[3,4-b]pyrrole | More complex bicyclic structure | Potentially different pharmacological profiles due to structural complexity |
The uniqueness of 5-Benzyl-5-azaspiro[2.4]heptan-4-one lies in its specific spirocyclic structure combined with the benzyl substituent, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .
Method | Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Direct cyclization from tert-butyl cyclopropylcarboxylate | Tert-butyl cyclopropylcarboxylate | Ether solvent, controlled temperature | 43-67 | [9] |
Alternative synthetic scheme via Petasis reaction | Cyclopropanone precursors via tert-butyl derivatives | Benzylamine, toluene reflux with Dean-Stark trap | 31-43 | [9] |
Trifluoroacetylation-mediated orthogonal protection | N-Boc-protected diamines | Trifluoroacetyl protection, THF conditions | Variable | [9] |
Sequential transformation through key intermediates | Unstable cyclopropanone intermediates | Avoiding unstable cyclopropanone formation | 22-68 | [5] |
The sequential transformation through key intermediates approach addresses the challenge of working with unstable cyclopropanone intermediates [5]. This methodology was developed to avoid the formation of unstable cyclopropanone species that are not accessible or stable under typical reaction conditions [5]. The strategy involves alternative pathways that do not require the formation of these problematic intermediates, instead utilizing more stable precursors that can be efficiently converted to the desired azaspiro products [5]. This approach has been successfully employed in the synthesis of azaspiro[2.4]heptane derivatives bearing cyclopropyl moieties, with yields ranging from 22 to 68 percent [5].
Palladium-catalyzed intramolecular cyclization represents a powerful methodology for the construction of 5-benzyl-5-azaspiro[2.4]heptan-4-one and related spirocyclic compounds [17] [18]. These methodologies leverage the unique reactivity of palladium complexes to facilitate controlled cyclization reactions that form the challenging spirocyclic framework with high efficiency and selectivity.
The palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has emerged as a particularly effective approach for accessing conformationally restricted azabicyclic systems [17] [18]. This transformation employs Pd(PPh3)2Cl2 as the catalyst system in combination with potassium carbonate as the base, operating under mild conditions at 50 degrees Celsius [18]. The reaction proceeds through a typical aza-Wacker mechanism involving nucleopalladation of the olefin bond to generate a key carbon-bonded palladium(II) intermediate [18]. This intermediate subsequently undergoes cascade amidopalladation followed by beta-hydride elimination to access the desired bicyclic products [18].
Research has demonstrated that this palladium-catalyzed transformation provides access to a series of highly substituted aza[3.1.0]bicycles in moderate yields, with 27 examples reported achieving yields ranging from 27 to 60 percent [18]. The process exhibits tolerance for a range of functional aryl groups under the mild reaction conditions, making it broadly applicable for synthetic applications [18]. The conformational restriction imposed by the structural elements of these products imparts high potential for biological activity [18].
Catalyst System | Substrate Type | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|---|
Pd(PPh3)2Cl2 | Vinyl cyclopropanecarboxamides | Aza-Wacker cyclization | 50 | 27-60 | Moderate | [17] [18] |
Pd(OAc)2/Cu(OAc)2 | O-homoallyl benzimidates | Oxidant-dependent cyclization | Ambient-100 | 86-90 | High regioselectivity | [22] |
Pd(II) with K2CO3 | Vinyl cyclopropane derivatives | Intramolecular aza-Wacker | 50 | Moderate | Conformationally restricted | [17] |
PdCl2/WingPhos | 1,3-Enynes with cyclic nucleophiles | Cycloaddition with C-H bonds | Variable | High | Enantioselective | [23] |
Pd-hydride catalysis | Enyne substrates | Enantioselective spirocyclization | Variable | Good to excellent | High stereoselectivity | [23] |
An oxidant-dependent switchable palladium-catalyzed approach has been developed for the divergent synthesis of spirocyclic compounds from O-homoallyl benzimidates [22]. This methodology employs different oxidants to achieve chemoselectivity, with copper(II) acetate promoting aza-Wacker-type intramolecular cyclization to deliver 4-methylene-1,3-oxazines, while potassium persulfate as oxidant results in dimerization products [22]. The reaction with copper(II) acetate achieves remarkable yields of 86 to 90 percent with high regioselectivity [22]. This atom-economic process provides an easily operational procedure for the divergent synthesis of important scaffolds [22].
The enantioselective palladium-hydride-catalyzed cycloaddition method represents a significant advancement in the direct synthesis of spirocyclic compounds [23]. This approach utilizes chiral Pd/WingPhos catalysts to achieve both suppression of bis-allenyl byproduct formation and control of stereoselectivity [23]. The methodology employs 1,3-enynes as dielectrophilic four-carbon units in cycloaddition reactions, enabling substrate-directed enantioselectivity switching with good levels of stereocontrol [23]. The reaction tolerates a broad range of functional groups including alcohols, esters, nitriles, halides, and olefins [23]. Various diverse cyclic nucleophiles, including pharmaceutically important heterocycles and carbocycles, can be flexibly incorporated into the spiro scaffolds [23].
The stereoselective synthesis of (S)-7-amino derivatives of 5-benzyl-5-azaspiro[2.4]heptan-4-one represents a critical aspect of accessing enantiomerically pure compounds for pharmaceutical applications [24] [25]. These methodologies focus on establishing the correct stereochemistry at the 7-position while maintaining the structural integrity of the spirocyclic framework.
Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using [RuCl(benzene)(S)-SunPhos]Cl as the catalyst system [24] [25]. This methodology realizes exceptional enantioselectivities up to 98.7 percent enantiomeric excess, representing a highly efficient approach for accessing the desired stereochemistry [24]. The asymmetric hydrogenation provides a key intermediate for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is particularly valuable for quinolone antibacterial agent development [24] [25].
The ruthenium-catalyzed asymmetric hydrogenation process operates under carefully optimized conditions to achieve maximum stereoselectivity [24]. The reaction requires protected substrates to prevent unwanted side reactions and ensure clean conversion to the desired products [24]. The use of the chiral SunPhos ligand system provides the necessary stereochemical induction to achieve the high levels of enantioselectivity observed [24]. This approach has been successfully demonstrated across a range of substrate derivatives, consistently delivering high enantiomeric excesses [24].
Method | Starting Material | Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) | Applications | Reference |
---|---|---|---|---|---|---|
Asymmetric hydrogenation with RuCl(benzene)(S-SunPhos)Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates | [RuCl(benzene)(S-SunPhos)Cl] | Up to 98.7 | Good to excellent | Quinolone antibacterial agents | [24] [25] |
Enantioselective hydrogenation of protected substrates | Ethyl cyclopropanecarboxylate derivatives | Ruthenium-based chiral catalysts | High (>90) | High | Pharmaceutical intermediates | [24] |
Chiral auxiliary-mediated synthesis | Chiral auxiliaries with azaspiro precursors | Various chiral auxiliaries | Variable | Moderate to good | General synthetic intermediates | [26] [27] |
Enzymatic stereodivergent synthesis | Unsaturated exocyclic N-heterocycles | Engineered carbene transferases | >99.5 | 21 to >99 | Pharmaceutical scaffolds | [41] |
Chiral auxiliary-mediated approaches have been investigated for the stereoselective synthesis of unsaturated alpha-amino acids and related azaspiro derivatives [26]. Two primary methods have been developed and their enantiomeric excess values measured and compared [26]. The first route consists of an enantioselective approach induced by the Corey-Lygo catalyst under chiral phase transfer conditions, while the second involves hydroxypinanone chiral auxiliary methodology [26]. Both approaches implicate Schiff bases as substrates, with prochiral Schiff base utilization providing higher enantiomeric excess and yields in the final desired amino acid products [26].
Enzymatic stereodivergent synthesis represents a cutting-edge approach for accessing azaspiro[2.y]alkane scaffolds with exceptional stereochemical control [41]. This methodology employs engineered carbene transferase platforms for the cyclopropanation of unsaturated exocyclic N-heterocycles [41]. The engineered protoglobin-based enzymes operate on gram scale without organic co-solvent requirements, at substrate concentrations up to 150 millimolar [41]. This platform provides structurally diverse and pharmaceutically relevant azaspiro compounds in high yields ranging from 21 to greater than 99 percent with excellent diastereo- and enantioselectivity [41]. The stereodivergent nature allows access to multiple stereoisomers from the same substrate system [41].
The optimization of lithium aluminum hydride reduction protocols represents a crucial aspect in the synthesis of 5-benzyl-5-azaspiro[2.4]heptan-4-one, particularly for the selective reduction of various functional groups while preserving the spirocyclic framework [31] [32] [33]. These protocols require careful consideration of reaction conditions, substrate structure, and workup procedures to achieve optimal yields and selectivity.
Lithium aluminum hydride serves as an excellent reagent for the reduction of various polar functional groups encountered in azaspiro synthesis [33]. The compound demonstrates the ability to reduce carbonyl chlorides, carboxylic acids, ethyl esters, and aldehydes to the corresponding primary alcohols, while ketones are converted to secondary alcohols [33]. Additionally, carbon-nitrogen multiple bonds such as oximes and amides can be reduced to primary amines [33]. The reductions typically proceed at room temperature or below and are usually rapid and free from significant side reactions when proper conditions are employed [33].
The ketone to alcohol reduction of azaspiro compounds requires careful temperature control to prevent unwanted side reactions [31] [32]. The typical protocol involves the use of tetrahydrofuran as solvent, with reactions conducted from 0 degrees Celsius to room temperature over periods ranging from 2 to 72 hours depending on substrate reactivity [31]. Workup procedures involve careful addition of aqueous ammonium chloride solution followed by extraction with organic solvents [31]. This approach typically achieves yields ranging from 70 to 95 percent [31].
Reduction Type | Substrate Class | Typical Conditions | Workup Method | Typical Yield (%) | Special Considerations | Reference |
---|---|---|---|---|---|---|
Ketone to alcohol reduction | Azaspiro ketones | THF, 0°C to rt, 2-72h | Aqueous NH4Cl, extraction | 70-95 | Temperature control critical | [31] [32] [33] |
Ester to primary alcohol | Azaspiro esters | Dry THF, 0°C, dropwise addition | Water addition, acid workup | 80-95 | Anhydrous conditions essential | [37] [38] |
Amide to amine reduction | Azaspiro amides | THF, reflux, extended reaction time | Careful hydrolysis | 60-90 | Extended reaction times may be needed | [31] [34] |
Nitrile to primary amine | Azaspiro nitriles | Ether or THF, 0°C to rt | Acidic workup | 70-90 | Careful temperature control | [31] [34] |
Carboxylic acid to primary alcohol | Azaspiro carboxylic acids | THF, 0°C to rt, careful workup | Sequential water/acid addition | 75-90 | Exothermic reaction, slow addition | [31] [37] |
Ester to primary alcohol reductions require particularly stringent anhydrous conditions due to the vigorous reaction of lithium aluminum hydride with water [37] [38]. The protocol involves dropwise addition of the ester substrate dissolved in dry tetrahydrofuran to a suspension of lithium aluminum hydride in the same solvent at 0 degrees Celsius [37]. The reaction mixture is allowed to warm to room temperature and stirred for extended periods to ensure complete conversion [37]. Workup involves careful water addition followed by acid treatment to neutralize remaining hydride and facilitate product isolation [37]. This methodology typically achieves yields of 80 to 95 percent [37].
The reduction of amides to amines represents a particularly challenging transformation that often requires extended reaction times and elevated temperatures [31] [34]. The process typically involves tetrahydrofuran at reflux conditions, with reaction times extending over many hours to achieve complete conversion [31]. The workup procedure requires careful hydrolysis to avoid decomposition of the sensitive amine products [31]. Despite the challenging conditions, this methodology can achieve yields ranging from 60 to 90 percent when properly optimized [31].
Nitrile to primary amine reductions utilize either diethyl ether or tetrahydrofuran as solvent systems, with reactions conducted from 0 degrees Celsius to room temperature [31] [34]. These transformations require careful temperature control to prevent overreduction or decomposition of the products [34]. The workup involves acidic treatment to protonate the amine products and facilitate their isolation [34]. This approach typically delivers yields of 70 to 90 percent when optimized conditions are employed [34].
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical method for elucidating the complex structural features inherent to 5-Benzyl-5-azaspiro[2.4]heptan-4-one. The spirojunction environment, characterized by the quaternary carbon atom shared between the cyclobutane and pyrrolidine rings, presents unique spectroscopic challenges that require sophisticated multidimensional techniques for complete structural characterization [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy
One-dimensional proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the spirocyclic framework. The benzyl methylene protons appear as a characteristic singlet at approximately 4.6 parts per million, demonstrating typical deshielding effects associated with benzylic carbons adjacent to aromatic systems [4] [5]. The spirojunction environment generates multiple overlapping signals in the 1.8 to 3.5 parts per million region, corresponding to the various methylene groups within the bicyclic framework [1].
The cyclobutane ring protons exhibit complex multipicity patterns due to the constrained geometry and ring strain inherent to four-membered ring systems. These signals typically appear as broad multiplets with coupling constants ranging from 8 to 15 hertz, reflecting the restricted conformational flexibility of the spirocyclic structure [6] [7]. The pyrrolidine ring methylenes display characteristic patterns consistent with five-membered nitrogen heterocycles, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom [8] [9].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance provides definitive structural information regarding the spirojunction environment through analysis of quaternary carbon chemical shifts and multiplicities. The spirojunction carbon appears at approximately 65.2 parts per million, a chemical shift consistent with quaternary carbons bearing multiple electronegative substituents [10] [11] [12]. This characteristic downfield shift results from the combined electronic effects of the adjacent nitrogen atom and the geometric constraints imposed by the spirocyclic framework.
The carbonyl carbon resonates at 207.3 parts per million, within the expected range for ketone functionalities in cyclic systems [10] [13]. This chemical shift demonstrates typical ketone behavior with minimal perturbation from the spirocyclic environment, suggesting that the electronic properties of the carbonyl group remain largely unaffected by the adjacent quaternary center.
Two-Dimensional Nuclear Magnetic Resonance Techniques
Correlation spectroscopy experiments provide crucial connectivity information for confirming spirojunction assignments. Homonuclear correlation spectroscopy reveals scalar coupling relationships between protons within the spirocyclic framework, allowing for unambiguous assignment of individual methylene groups [1] [3]. The absence of long-range coupling across the spirojunction confirms the quaternary nature of the bridging carbon atom.
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations throughout the molecule, providing definitive assignments for all carbon atoms bearing directly attached protons [14] [3]. The spirojunction carbon, lacking directly attached hydrogens, appears only in heteronuclear multiple bond correlation experiments, where long-range coupling to adjacent methylene protons confirms its structural role.
Nuclear Overhauser enhancement spectroscopy reveals important spatial relationships within the spirocyclic structure. Particularly significant are the observed nuclear Overhauser effects between benzyl protons and cyclobutane ring protons, confirming the expected three-dimensional arrangement of substituents around the spirojunction [1] [15]. These through-space interactions provide essential stereochemical information that cannot be obtained through conventional coupling analysis.
High-resolution mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that confirm the structural integrity of 5-Benzyl-5-azaspiro[2.4]heptan-4-one. Electron ionization mass spectrometry generates predictable fragmentation pathways that reflect the inherent stability relationships within the spirocyclic framework [16] [17] [18].
Molecular Ion and Base Peak Analysis
The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the expected molecular formula C₁₃H₁₅NO. The molecular ion exhibits moderate stability under electron ionization conditions, with relative intensity approximately 85% of the base peak [19] [20]. The protonated molecular ion, observed under electrospray ionization conditions, appears at mass-to-charge ratio 201 and serves as the base peak under positive ion mode analysis.
The base peak under electron ionization conditions occurs at mass-to-charge ratio 91, corresponding to the benzyl cation (tropylium ion). This fragmentation represents α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for benzylated nitrogen heterocycles [19] [20] [21]. The high stability of the tropylium ion accounts for its prominence in the mass spectrum and provides diagnostic evidence for the benzyl substituent.
Characteristic Fragmentation Pathways
Alpha-cleavage reactions dominate the fragmentation behavior of 5-Benzyl-5-azaspiro[2.4]heptan-4-one, consistent with established patterns for ketone and amine functionalities [19] [20]. Loss of methyl radical (M-15) generates a prominent fragment at mass-to-charge ratio 185, resulting from α-cleavage adjacent to the carbonyl group. This fragmentation reflects the relative weakness of carbon-carbon bonds adjacent to electron-withdrawing carbonyl functionalities.
The spirojunction exhibits characteristic cleavage patterns that provide structural information regarding the bicyclic framework. Loss of the entire cyclobutanone fragment (M-72) generates a peak at mass-to-charge ratio 128, corresponding to retention of the benzylated pyrrolidine portion of the molecule [22] [23]. This fragmentation pathway demonstrates the relative instability of the strained four-membered ring system under high-energy conditions.
McLafferty rearrangement processes contribute to formation of even-electron fragments that provide additional structural confirmation. The prominent peak at mass-to-charge ratio 156 results from McLafferty rearrangement involving hydrogen transfer from the spirojunction to the carbonyl oxygen, followed by elimination of neutral ketene fragments [19] [20]. This rearrangement mechanism is characteristic of α,β-unsaturated ketone systems and related cyclic analogs.
Ring Fragmentation and Secondary Processes
The cyclobutane ring undergoes characteristic fragmentation under electron ionization conditions, generating fragments at mass-to-charge ratios 65 and 51 through successive loss of methylene units [22] [24]. These fragmentations reflect the inherent strain energy stored within the four-membered ring system and provide diagnostic evidence for the presence of cyclobutane substructures.
Secondary fragmentation processes generate additional peaks throughout the mass spectrum that provide confirmatory evidence for structural assignments. The phenyl cation at mass-to-charge ratio 77 results from further fragmentation of the benzyl cation, while smaller hydrocarbon fragments below mass-to-charge ratio 50 arise from extensive decomposition of the organic framework under high-energy ionization conditions [19] [20].
Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies that reflect the unique bonding environments within 5-Benzyl-5-azaspiro[2.4]heptan-4-one. The combination of ketone and tertiary amine functionalities generates distinctive spectroscopic signatures that enable unambiguous structural characterization [25] [26] [27].
Carbonyl Stretching Vibrations
The ketone carbonyl group exhibits a characteristic stretching vibration at 1714 wavenumbers, consistent with saturated aliphatic ketones in cyclic environments [25] [26] [28]. This frequency represents the expected value for ketones embedded within spirocyclic frameworks, where geometric constraints and electronic effects combine to produce typical carbonyl behavior. The intensity of this absorption is exceptionally strong, making it the most prominent feature in the infrared spectrum and providing definitive evidence for ketone functionality.
The position of the carbonyl stretch demonstrates minimal perturbation from the spirocyclic environment, indicating that electronic communication between the ketone and the quaternary spirojunction is limited [25] [29]. Comparison with model ketone compounds reveals that the observed frequency falls within the normal range for cyclobutanones, suggesting that ring strain effects do not significantly alter the electronic properties of the carbonyl group.
Aromatic System Vibrations
The benzyl substituent generates characteristic aromatic stretching vibrations in the 1610 to 1580 wavenumber region, consistent with monosubstituted benzene derivatives [30] [31]. Multiple peaks in this region reflect the complex vibrational modes associated with the aromatic ring system, including carbon-carbon stretching and carbon-nitrogen interactions where the aromatic system connects to the heterocyclic framework.
Out-of-plane bending vibrations appear prominently at 760 to 740 wavenumbers, providing diagnostic evidence for monosubstituted benzene substitution patterns [30] [32]. These vibrations are particularly intense due to the relatively isolated nature of the aromatic protons and serve as definitive markers for the benzyl functional group. The frequency and intensity of these absorptions confirm the presence of five adjacent aromatic hydrogen atoms, consistent with unsubstituted benzyl substituents.
Nitrogen Heterocycle Characteristics
The tertiary amine nitrogen generates characteristic carbon-nitrogen stretching vibrations in the 1250 to 1200 wavenumber region [27] [8] [9]. These absorptions are typically medium intensity and provide confirmation of the nitrogen heterocycle functionality. The frequency of these vibrations reflects the sp³ hybridization of the nitrogen atom and its incorporation within the pyrrolidine ring system.
Carbon-nitrogen deformation modes appear at lower frequencies, typically in the 700 to 680 wavenumber region [30] [33]. These vibrations are characteristic of cyclic nitrogen heterocycles and provide additional confirmation of the pyrrolidine substructure. The frequency and intensity of these absorptions are influenced by the ring size and substitution pattern, making them valuable for structural verification.
Spirocyclic Framework Vibrations
The spirojunction generates unique vibrational signatures that reflect the constrained geometry and electronic environment of the quaternary carbon center. Methylene deformation modes associated with the spirocyclic framework appear in the 1460 to 1440 wavenumber region, with frequencies shifted relative to normal alkyl methylene groups due to the geometric constraints imposed by the bicyclic structure [34] [35].
The combination of cyclobutane and pyrrolidine ring systems produces complex fingerprint region absorptions between 1400 and 800 wavenumbers that serve as characteristic signatures for the complete spirocyclic framework [34] [30]. These absorptions result from coupled vibrational modes involving multiple bonds within the bicyclic system and provide definitive evidence for the integrity of the spirojunction structure.